N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
The compound N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring:
- A 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group.
- A 2-oxo-1,2-dihydropyridine core substituted with methyl groups at positions 4 and 4.
- An N-(2-ethoxyphenyl)acetamide side chain.
However, the provided evidence lacks direct pharmacological or synthetic data for this specific compound, necessitating extrapolation from structurally related analogues.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-5-34-21-9-7-6-8-20(21)27-22(31)15-30-17(3)14-16(2)23(26(30)32)25-28-24(29-35-25)18-10-12-19(33-4)13-11-18/h6-14H,5,15H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBRKBVXZGQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Synthesis of the pyridine ring: The oxadiazole intermediate is then reacted with 2,4-pentanedione in the presence of a base to form the pyridine ring.
Acylation: The resulting compound is acylated with 2-ethoxybenzoyl chloride to introduce the ethoxyphenyl group.
Final coupling: The final product is obtained by coupling the acylated intermediate with acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Oxadiazole vs. Thiazolidinone/Oxazolidinone Rings: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with the thiazolidinone (electron-rich) in compound 3c and the oxazolidinone in oxadixyl . These differences influence reactivity and binding affinity. Oxadiazoles are typically more resistant to hydrolysis compared to oxazolidinones, enhancing metabolic stability.
Substituent Effects: The 2-ethoxyphenyl group in the target compound may confer lipophilicity compared to the 4-nitrophenyl group in 3c, which introduces electron-withdrawing effects . The 4-methoxyphenyl substituent on the oxadiazole ring could enhance π-π stacking interactions, similar to the methoxy-phenoxy group in 3c .
Dihydropyridine Core :
- The 2-oxo-1,2-dihydropyridine moiety is rare in the analogues reviewed. Its presence in the target compound may modulate solubility and hydrogen-bonding capacity compared to simpler acetamide derivatives.
Hypoglycemic Activity (Compound 3c):
Compound 3c demonstrated hypoglycemic activity in murine models (reducing blood glucose by 32–38% at 50 mg/kg) via thiazolidinone-mediated PPAR-γ activation .
Fungicidal Activity (Oxadixyl):
Oxadixyl’s oxazolidinone-acetamide structure targets fungal RNA polymerase . The target compound’s ethoxyphenyl group may reduce antifungal potency compared to oxadixyl’s dimethylphenyl substituent, which enhances membrane permeability.
Stereochemical Considerations ():
Stereoisomers like compound o highlight the importance of chirality in pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
